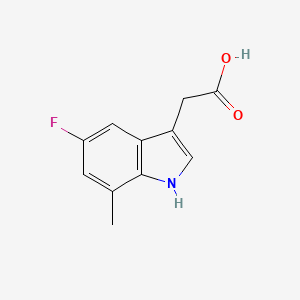
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is a chemical compound with the molecular formula C11H10FNO2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry . The compound has a fluoro group at the 5th position and a methyl group at the 7th position of the indole ring .
Synthesis Analysis
The synthesis of indole derivatives, including 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid, has been a subject of interest in organic chemistry . Various classical and advanced synthesis methods for indoles have been reported. One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For example, a compound similar to 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid, 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline, has been synthesized through one-pot synthesis of AlCl3 induced (hetero)arylation of 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular structure of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . The indole ring has a fluoro group at the 5th position and a methyl group at the 7th position . The acetic acid moiety is attached to the 3rd position of the indole ring .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Synthesis
Nickel ferrite nanoparticles exhibit catalytic activity in synthesizing 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives from 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid and substituted aromatic aldehydes. This process also demonstrates anti-oxidant and anti-microbial activities for the synthesized compounds (Rao et al., 2019).
Fluoroacetylation of Indoles
A protocol for fluoroacetylation of indoles using fluorinated acetic acids has been developed to synthesize fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions. This method emphasizes the efficient and green synthesis of fluorinated indole derivatives, showcasing the synthetic utility of this reaction (Yao et al., 2016).
Synthesis and Biological Screening
The synthesis and biological screening of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides have been conducted, demonstrating moderate to strong antibacterial activities. This research indicates the therapeutic potential of these molecules against inflammatory ailments (Rubab et al., 2017).
Novel Applications in Cancer Therapy
5-Fluoroindole-3-acetic acid has been identified as a potent prodrug activated by horseradish peroxidase for targeted cancer therapy. This approach utilizes the cytotoxicity arising from the oxidative activation, suggesting further evaluation of such prodrugs for enzyme-directed cancer treatment strategies (Folkes et al., 2002).
Zukünftige Richtungen
The future directions for the research and development of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid and other indole derivatives are promising. Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the design of novel compounds with anti-tubercular activity based on the indole scaffold .
Eigenschaften
IUPAC Name |
2-(5-fluoro-7-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOQHRBQHCFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



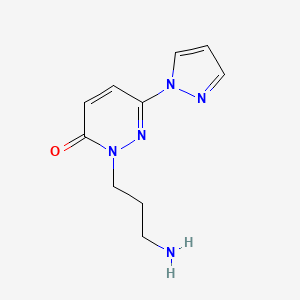
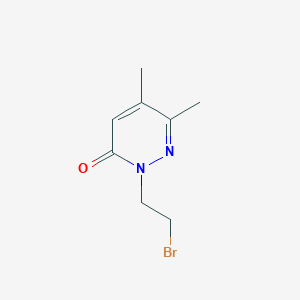
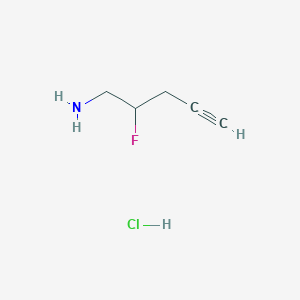
amine hydrochloride](/img/structure/B1484592.png)
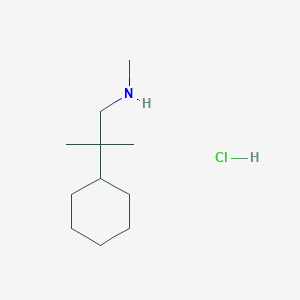
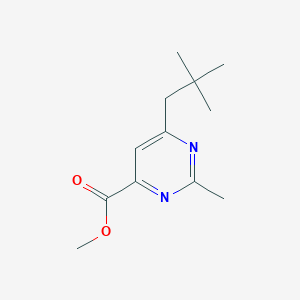
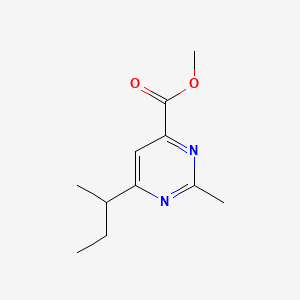

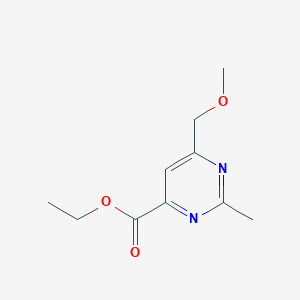
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484605.png)
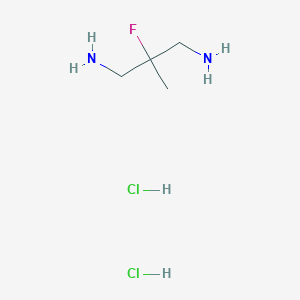
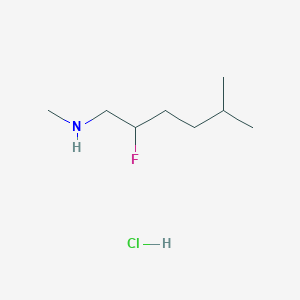

![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)